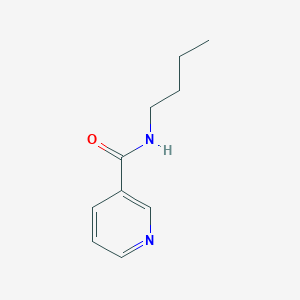

N-Butylnicotinamide

Description

Properties

CAS No. |

10354-55-9 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-butylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H14N2O/c1-2-3-7-12-10(13)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3,(H,12,13) |

InChI Key |

ZGJYDNSUCSSKMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Core Heterocycles

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Core Structure : Benzothiazole (sulfur-containing analog of benzooxazole).

- Substituents : Chlorine at C5; 4-methoxyphenyl at C2.

- Key Properties :

5-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole

- Core Structure : Benzooxazole.

- Substituents : Chlorine at C5; piperazine (a diazine) at C2.

- Key Properties :

- Comparison : Piperazine’s additional nitrogen atom may improve binding to acidic residues in biological targets, contrasting with piperidine’s single nitrogen, which offers greater flexibility.

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

- Core Structure : Diphenyl ether.

- Substituents: Chlorine at C5, C2', and C4'; phenolic hydroxyl group.

- Key Properties: Broad-spectrum antimicrobial agent targeting enoyl reductase . High lipophilicity due to multiple chlorine atoms, leading to bioaccumulation concerns .

- Comparison: Unlike Triclosan’s phenolic structure, 5-Chloro-2-(1-piperidyl)benzooxazole’s heterocyclic core and basic piperidine group may reduce nonspecific binding and improve selectivity.

5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole

- Core Structure : Bis-benzoxazole linked via thiophene.

- Substituents : Two chloro groups; thiophene spacer.

- Key Properties: Extended conjugation enhances luminescent properties and electron-withdrawing effects . Increased molecular weight and rigidity may limit membrane permeability compared to monosubstituted analogs.

Pharmacokinetic and Structural Predictions

Preparation Methods

Alkylation of Nicotinamide with Alkyl Halides

The direct alkylation of nicotinamide using alkyl halides represents a foundational approach for synthesizing N-alkylnicotinamide derivatives. In this method, nicotinamide reacts with 1-bromobutane in the presence of a base, such as potassium hydroxide, to facilitate nucleophilic substitution. Stachowiak et al. demonstrated that quaternization of nicotinamide with 1-bromobutane in ethanol at 40°C for 15 minutes yields N-butylnicotinamide bromide, which subsequently undergoes ion exchange to isolate the final product . This method achieves a total yield of up to 90%, with bromide ion content reduced to 3000–8500 ppm after purification .

Key Reaction Conditions:

Aminolysis of 3-Cyanopyridine Derivatives

Aminolysis of nitrile-containing precursors offers a versatile pathway to this compound. For instance, 3-cyanopyridine undergoes hydrolysis in the presence of butylamine and water, catalyzed by acids or bases. A patent by CN101851194B outlines a method where 3-cyanopyridine is dissolved in alcohol, mixed with water, and treated with a catalyst (e.g., NaOH) to yield nicotinamide intermediates . Adapting this protocol, substituting water with butylamine directly generates this compound. This approach avoids auxiliary reagents, simplifies product separation, and achieves >85% purity .

Optimized Parameters:

-

Catalyst: Sulfuric acid or NaOH

-

Solvent: Methanol or ethanol

-

Temperature: 45–60°C

Coupling Reactions Using Carbodiimide Reagents

Modern coupling agents like carbonyldiimidazole (CDI) and PyBOP enable efficient condensation of nicotinic acid derivatives with butylamine. A study by MDPI highlights the synthesis of 2-(benzyloxy)-N-butylnicotinamide via CDI-mediated activation of 2-chloronicotinic acid, followed by reaction with butylamine . Similarly, PyBOP and triethylamine (TEA) facilitate one-step coupling between aromatic carboxylic acids and amines, achieving this compound in 87% yield . These methods are notable for mild conditions and scalability.

Representative Protocol:

-

Activate nicotinic acid with CDI in dichloromethane.

-

Add butylamine and stir at room temperature for 18 hours.

Advantages:

-

No byproducts from racemization.

-

Compatible with sensitive functional groups.

Quaternization and Ion Exchange Strategies

Quaternary ammonium salts serve as intermediates in a two-step synthesis of this compound. Initially, nicotinamide is quaternized with 1-bromobutane to form this compound bromide. Subsequent ion exchange with potassium salicylate in ethanol replaces the bromide anion with salicylate, yielding the final product . This method aligns with green chemistry principles, as ethanol is a renewable solvent, and potassium bromide precipitates as a recoverable byproduct .

Data Table 1: Comparative Analysis of Quaternization-Ion Exchange Method

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 15 minutes (quaternization) | |

| Temperature | 40°C | |

| Bromide Content (Final) | 3000–8500 ppm | |

| Overall Yield | 90% |

Catalytic Amination Approaches

Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) enhance the efficiency of aminolysis reactions. In a study by PMC, TBD catalyzed the reaction between methyl nicotinate and butylamine in DMF at 120°C, yielding this compound in 52.5% yield . This method avoids metal catalysts, reducing contamination risks and enabling applications in pharmaceutical synthesis.

Mechanistic Insight:

-

TBD deprotonates the amine, increasing nucleophilicity.

-

The activated amine attacks the carbonyl carbon of the ester, forming the amide bond .

Hydrolytic Routes from Nitrile Precursors

Hydrolysis of 3-cyanopyridine derivatives under acidic or basic conditions provides a straightforward route to this compound. For example, 5-bromo-3-cyanopyridine reacts with tert-butyl acetate and sulfuric acid to form N-tert-butylnicotinamide . Adapting this method by substituting tert-butyl acetate with butyl alcohol and optimizing reaction conditions could yield this compound.

Critical Considerations:

-

Acid concentration impacts reaction rate and byproduct formation.

-

Neutralization with NaHCO₃ is essential to prevent decomposition .

Sustainable and Green Synthesis Methods

Recent advancements emphasize solvent-free or aqueous-phase reactions to minimize environmental impact. A protocol utilizing microwave irradiation reduces reaction times from hours to minutes while maintaining high yields . Additionally, bio-based solvents like ethanol and methanol replace traditional toxic solvents, aligning with green chemistry guidelines .

Q & A

Q. How should researchers design experiments to synthesize and characterize N-Butylnicotinamide with reproducibility in mind?

- Methodological Answer : Synthesis protocols must include stoichiometric ratios, solvent systems, and reaction conditions (temperature, duration, catalysts). Characterization requires spectroscopic data (e.g., H/C NMR, FT-IR) and chromatographic purity analysis (HPLC/GC). For novel compounds, elemental analysis or X-ray crystallography should confirm structure . Ensure compliance with IUPAC nomenclature and report purity thresholds (>95% recommended) to meet reproducibility standards .

Q. What are the key considerations for evaluating this compound’s basic pharmacological properties in vitro?

- Methodological Answer : Use dose-response assays (e.g., IC/EC) with appropriate controls (positive/negative) and standardized cell lines. Validate results via triplicate experiments and statistical tests (e.g., Student’s t-test). Report solvent concentrations to avoid cytotoxicity artifacts . Follow NIH preclinical guidelines for data transparency .

Q. How can researchers ensure data integrity when reporting physicochemical properties of this compound?

- Methodological Answer : Measure properties (e.g., solubility, logP) using validated methods (shake-flask for logP, UV-spectroscopy for solubility). Cross-reference with computational predictions (e.g., ChemAxon). Disclose instrumentation calibration details and environmental conditions (temperature, pH) .

Advanced Research Questions

Q. How should contradictory data in this compound’s efficacy across studies be systematically analyzed?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay protocols, cell models). Use Bland-Altman plots or Cohen’s κ to assess inter-study consistency. Replicate conflicting experiments under standardized conditions, adjusting variables (e.g., incubation time, metabolite interference) . Publish negative results to reduce publication bias .

Q. What strategies optimize in vivo experimental design for studying this compound’s pharmacokinetics?

- Methodological Answer : Employ crossover designs to minimize inter-subject variability. Use LC-MS/MS for plasma concentration quantification, ensuring detection limits align with expected bioavailability. Include tissue distribution studies and metabolite profiling. Adhere to ARRIVE guidelines for animal study reporting .

Q. How can computational modeling improve the mechanistic understanding of this compound’s interactions?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., nicotinic receptors). Validate with MD simulations (GROMACS) to assess binding stability. Cross-correlate with mutagenesis or SPR binding assays. Disclose force fields and scoring functions to enable reproducibility .

Methodological & Analytical Rigor

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) for curve fitting. Apply ANOVA with post-hoc corrections (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes (e.g., Cohen’s d). Pre-register analysis plans to mitigate p-hacking .

Q. How should researchers address potential biases in this compound’s reported bioactivity?

- Methodological Answer : Implement blinding in assays and randomize sample processing. Use orthogonal validation methods (e.g., siRNA knockdown alongside pharmacological inhibition). Disclose funding sources and conflicts of interest .

Data Reproducibility & Reporting

Q. What minimal datasets are required to validate this compound’s synthetic reproducibility?

Q. How can researchers enhance cross-study comparability of this compound’s toxicological data?

- Methodological Answer :

Adopt OECD guidelines for toxicity testing (e.g., acute/chronic endpoints). Use isogenic cell models and report passage numbers. Share data in public repositories (e.g., ChEMBL) with standardized metadata (e.g., EC, Hill slopes) .

Contradiction & Complexity Management

Q. What frameworks resolve contradictions between computational predictions and experimental results for this compound?

Q. How should researchers design studies to differentiate this compound’s primary targets from off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.